Methyl 2-chloro-3-nitropyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-chloro-3-nitropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVUHYWOJCHEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-nitropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the nitration of methyl 2-chloro-4-pyridinecarboxylate, followed by esterification. The nitration step typically requires the use of nitric acid and sulfuric acid as reagents, while the esterification can be achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-nitropyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of amino derivatives.
Ester Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Chemical Synthesis
Methyl 2-chloro-3-nitropyridine-4-carboxylate serves as an important intermediate in organic synthesis. It is utilized for:
- Synthesis of Heterocyclic Compounds : The compound is often used as a building block for the synthesis of more complex heterocyclic molecules, which are crucial in medicinal chemistry and agrochemicals.
- Nucleophilic Aromatic Substitution : The chloro group in this compound makes it a suitable candidate for nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of various nucleophiles, leading to diverse derivatives.
Pharmaceutical Applications
The compound is investigated for its potential pharmacological properties, including:
- Antimicrobial and Anticancer Activities : Similar compounds in the nitropyridine class have been shown to exhibit antimicrobial, antifungal, and anticancer activities. The presence of the nitro group may enhance these reactive properties, making it a subject of interest in drug development.
- Therapeutic Segments : Derivatives of this compound are explored for their potential use in treating various conditions such as anti-ulcerative, anti-viral, anti-diabetic, anti-malarial, anti-thrombotic, anti-retroviral, anti-histamine, and anti-neoplastic therapies.
Radiobiology
This compound is also relevant in the field of radiobiology:
- Synthesis of Radiolabeled Compounds : It can be used to synthesize F18 substituted pyridines for local radiotherapy applications. These compounds are critical for developing targeted radiopharmaceuticals used in cancer treatment.
Case Study 1: Nucleophilic Substitution Reactions
In studies involving this compound, researchers have successfully demonstrated the replacement of the nitro group with fluoride anion through nucleophilic aromatic substitution. This reaction highlighted the compound's utility as a precursor for synthesizing fluorinated derivatives, which are often more biologically active.
Case Study 2: Antimicrobial Activity Assessment
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The presence of both chloro and nitro groups enhances its interaction with biological targets, making it a promising candidate for further pharmacological exploration.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-nitropyridine-4-carboxylate involves its ability to participate in various chemical reactions. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The chloro group can be substituted by nucleophiles, allowing the compound to be modified for specific applications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine Derivatives and Analogues
Key Findings:
Substituent Position Effects: In Methyl 4-chloropyridine-2-carboxylate Hydrochloride, the Cl and ester groups occupy positions 4 and 2, respectively. The 3-nitro group in the target compound strongly deactivates the pyridine ring, making it less reactive toward electrophiles but highly susceptible to nucleophilic aromatic substitution (SNAr) at the 4-position due to the ester’s electron-withdrawing effect .
Heterocycle Variations :
- Pyridazine derivatives (e.g., Ethyl 3-chloropyridazine-4-carboxylate) exhibit greater electron deficiency due to two adjacent nitrogen atoms. This increases their reactivity in cycloaddition reactions but reduces stability under acidic conditions compared to pyridine-based compounds .
- Pyrimidine derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) are more polar due to the carboxylic acid group, enabling salt formation and improved aqueous solubility. However, they lack the nitro group’s directing effects, limiting their utility in regioselective syntheses .
Functional Group Impact :
- Methyl vs. Ethyl Esters : Methyl esters (target compound) are more polar than ethyl esters, favoring solubility in polar aprotic solvents like DMSO or acetonitrile. Ethyl esters (e.g., Ethyl 3-chloropyridazine-4-carboxylate) offer better lipid solubility, making them preferable for certain drug-delivery applications .
- Carboxylic Acid vs. Ester : The carboxylic acid group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid allows for ionic interactions and salt formation, whereas the ester in the target compound is hydrolytically stable under basic conditions, enabling prolonged storage .
Biological Activity
Methyl 2-chloro-3-nitropyridine-4-carboxylate is a synthetic compound belonging to the nitropyridine class, characterized by a pyridine ring with a chloro substituent and a nitro group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anticancer, and other therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₆H₄ClN₃O₄
- Appearance : Pale yellow solid
- Solubility : Soluble in organic solvents such as dichloromethane and acetone
The unique arrangement of the chloro and nitro groups on the pyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development .
The biological activity of this compound is hypothesized to involve interaction with various biological targets, including enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. This mechanism is common among nitropyridine derivatives, which are often explored for their pharmacological properties .
Antimicrobial Properties
Nitropyridine derivatives, including this compound, have been investigated for their antimicrobial activities. Research indicates that compounds in this class can exhibit significant antibacterial and antifungal properties. For instance, studies on similar compounds have shown effectiveness against various pathogens .
Anticancer Activity
Several studies have reported on the anticancer potential of nitropyridines. This compound's derivatives are being evaluated for their ability to inhibit cancer cell growth. In vitro assays demonstrate that certain derivatives can significantly reduce the viability of cancer cell lines such as MDA-MB-231 (breast cancer), A498 (renal cell carcinoma), and SJSA-1 (osteosarcoma) .
| Cell Line | GI50 (μM) | Inhibition (%) |
|---|---|---|
| MDA-MB-231 | 26.6 ± 1.4 | 40% |
| A498 | 22.3 ± 1.5 | - |
| SJSA-1 | 25.0 ± 0.8 | - |
These findings suggest that this compound may serve as a promising scaffold for developing new anticancer agents .
Case Studies
- Anticancer Screening : A study evaluated the growth-inhibitory effects of various nitropyridine derivatives on different cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited potent activity against HEK293 cells, with a GI50 value of approximately 19.6 μM .
- Antimicrobial Activity : Research into related nitropyridines has shown promising results against bacterial strains, suggesting that this compound could be effective against microbial infections .
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound and its derivatives. Investigating its interactions with specific biological targets will provide insights into its potential therapeutic applications.
Q & A
Q. What are the common synthetic routes for Methyl 2-chloro-3-nitropyridine-4-carboxylate?
The synthesis typically involves sequential nitration and chlorination of a pyridine precursor. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C), followed by chlorination with reagents like POCl₃ or thionyl chloride. Esterification of the carboxylic acid group is often performed using methanol in the presence of a catalytic acid (e.g., H₂SO₄). Key steps include monitoring reaction progress via TLC and purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : To confirm substituent positions and ester functionality. For example, the methyl ester group typically appears as a singlet near δ 3.9 ppm in ¹H NMR.
- IR Spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹ for the ester) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
- Mass Spectrometry (ESI-MS or HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation using programs like SHELXL for refinement .
Q. How to confirm the ester group’s integrity post-synthesis?
Hydrolyze the ester with aqueous NaOH, then acidify to isolate the carboxylic acid. Confirm via LC-MS or titration. Alternatively, compare IR spectra pre- and post-hydrolysis to observe the disappearance of the ester carbonyl peak .
Advanced Research Questions
Q. How to optimize regioselective nitration in the presence of a chlorine substituent on the pyridine ring?
The chlorine atom at the 2-position directs nitration to the 3-position due to its meta-directing nature. Optimization involves:
- Temperature Control : Maintain sub-10°C to minimize side reactions.
- Catalyst Selection : Use mixed acids (HNO₃/H₂SO₄) or acetyl nitrate for milder conditions.
- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict electronic effects and regioselectivity. Validate with HPLC to assess nitro-isomer ratios .
Q. How to resolve discrepancies between X-ray crystallography data and computational molecular modeling results?
- Refinement Checks : Use SHELXL to re-examine thermal parameters, hydrogen bonding, and possible disorder in the crystal lattice .
- Twinning Analysis : Apply TWINLAW in SHELX to detect twinning.
- DFT Comparison : Overlay computational (e.g., ORCA-optimized) and experimental (ORTEP-generated) structures to identify torsional mismatches .
Q. What strategies exist for functionalizing the nitro group without affecting the chloro substituent?
- Selective Reduction : Use H₂/Pd-C in ethanol at low pressure to reduce nitro to amine while preserving the C-Cl bond.
- Protection-Deprotection : Temporarily protect the nitro group as a sulfonamide before performing transformations on other sites.
- Electrophilic Substitution : Perform reactions under conditions where the nitro group is less reactive (e.g., Friedel-Crafts acylation at low temperatures) .
Q. How to analyze and mitigate the compound’s thermal instability during storage?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures.
- Storage Conditions : Store under inert gas (Ar/N₂) at –20°C with desiccants (silica gel).
- Stabilizers : Add radical inhibitors (e.g., BHT) to nitro-containing formulations. Monitor purity via HPLC every 3–6 months .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Analytical Validation
| Step | Reagents/Conditions | Validation Method | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | ¹H NMR (δ 8.5–9.0 ppm) | |
| Chlorination | POCl₃, reflux, 6 h | IR (C-Cl stretch ~750 cm⁻¹) | |
| Esterification | MeOH, H₂SO₄, 65°C, 12 h | ESI-MS ([M+Na]⁺ expected) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
